

# A Comparative Guide to Analytical Methods for Ceftazidime Quantification

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Compound of Interest					
Compound Name:	Ceftazidime (hydrate)				
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A new, validated analytical method for the quantification of the third-generation cephalosporin antibiotic, Ceftazidime, presents a significant advancement for researchers, scientists, and drug development professionals. This guide provides a comprehensive comparison of this new method with existing alternatives, supported by experimental data to ensure accurate and reliable quantification in both bulk drug and pharmaceutical formulations.

Ceftazidime's critical role in treating severe bacterial infections necessitates robust and precise analytical methods for quality control and regulatory compliance.[1] This guide explores various techniques, including High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and titrimetric methods, offering a detailed examination of their performance, protocols, and applications.

## **Performance Data Comparison**

The following tables summarize the quantitative performance data of various analytical methods for Ceftazidime quantification, providing a clear comparison of their key validation parameters.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods



Method	Linearity Range (µg/mL)	Limit of Detection (LOD) (µg/mL)	Limit of Quantitati on (LOQ) (µg/mL)	Accuracy (% Recovery )	Precision (%RSD)	Referenc e
New Validated RP-HPLC	50 - 200	0.1309	0.3967	99.53 - 99.81	< 2	[2]
RP-HPLC (AQbD)	-	0.075	0.227	High	High	[3]
RP-HPLC	50.0 - 300.0	-	-	-	< 1 (Interday & Intraday)	[4]
RP-HPLC for Ceftazidim e and Tazobacta m	120 - 280	2.44	7.39	98.11 - 101.84	< 2	[5]
RP-UPLC for Ceftazidim e and Avibactam	-	-	-	100.08	-	[6]
HPLC for Biological Fluids	0.3 - 500	-	-	-	Rapid and Reproducib le	[7]

Table 2: UV-Visible Spectrophotometry Methods



Method	Linearity Range (µg/mL)	Limit of Detection (LOD) (µg/mL)	Limit of Quantitati on (LOQ) (µg/mL)	Accuracy (% Recovery )	Waveleng th (nm)	Referenc e
New Validated UV-Vis	4.0 - 24.0	0.5	1.55	99.6 - 100.1	255.80	[8]
UV-Vis in 0.1N HCl	2 - 10	-	-	99.91	261	[9][10]
UV-Vis with Neocuproin	15.0 - 40	-	-	-	454	[1]
UV-Vis with MBTH reagent	-	-	-	-	628	[1]
UV-Vis with NEDA	-	-	-	-	567	[1]
UV-Vis with 5-sulfo salicylalde hyde	5 - 50	-	-	-	412	[11]

Table 3: Titrimetric and Other Methods



Method	Precision (%RSD)	Accuracy (% Recovery)	Notes	Reference
Acidimetric Titration	< 2	99.67 - 100.39	Simple and inexpensive alternative.	[12][13]
lodometric Titration	< 2	99.67 - 100.39	Good repeatability.	[12][13]
Nonaqueous Titration	< 1	Good	Good repeatability.	[12]
Infrared Spectroscopy	-	-	Alternative for routine quality control.	[14]

## **Experimental Protocols**

This section provides detailed methodologies for the key experiments cited in this guide.

## **Newly Validated RP-HPLC Method[2]**

- Chromatographic System: A reverse-phase high-performance liquid chromatography (HPLC) system equipped with a BDS Hypersil C18 column (5 μm, 250 X 4.6 mm ID).
- Mobile Phase: A mixture of Acetonitrile and 0.02 M potassium dihydrogen phosphate buffer (pH 3.5 with orthophosphoric acid and 2 drops of TEA) in a ratio of 80:20 (v/v).
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at 254 nm.
- Sample Preparation: For injection formulation, the sample is appropriately diluted to fall within the calibration curve range.
- Calibration Curve: Prepared over a concentration range of 50 200 μg/mL for Ceftazidime Sodium.

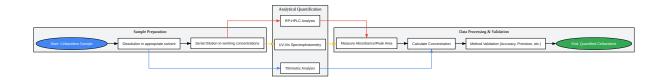


## Newly Validated UV-Visible Spectrophotometric Method[8]

- Spectrophotometer: A UV-Vis Spectrophotometer.
- Solvent: Distilled water.
- Wavelength of Maximum Absorbance (λmax): 255.80 nm.
- Calibration Curve: Beer's law was obeyed in the concentration range of 4.0-24.0 μg/ml.
- Sample Preparation: The drug substance or dry powder injection is dissolved in distilled water to achieve a concentration within the linear range.

## Visualizing the Workflow and Method Comparison

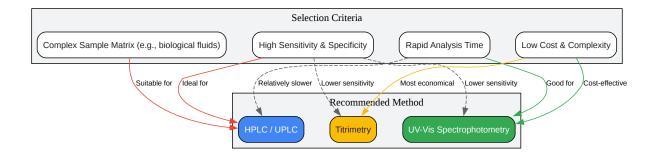
To further clarify the experimental process and the logical relationship between different analytical techniques, the following diagrams are provided.



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A generalized workflow for the analytical quantification of Ceftazidime.





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A logical guide to selecting an appropriate analytical method for Ceftazidime.

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